Enhanced LAT1 Transporter Affinity of 3,5-Dimethyl vs. Para-Substituted Phenylalanine Analogs
The 3,5-dimethyl substitution ('meta'-substitution) on the phenylalanine ring significantly increases binding affinity to the human L-type amino acid transporter 1 (LAT1) relative to 'para'-substituted analogs. This is a key differentiator for applications requiring efficient cellular uptake or blood-brain barrier penetration, such as in CNS drug delivery [1].
| Evidence Dimension | LAT1 Transporter Binding Affinity (Qualitative Comparison) |
|---|---|
| Target Compound Data | Meta-substituted (3,5-dimethyl) L-phenylalanine derivative |
| Comparator Or Baseline | Para-substituted L-phenylalanine derivative |
| Quantified Difference | Increased binding for meta-substituted analogs compared to para-substituted or aliphatic moieties [1]. |
| Conditions | In vitro human LAT1 binding assay; comparison based on meta- vs. para-conjugation effects on a series of L-phenylalanine derivatives [1]. |
Why This Matters
For CNS-targeted drug design, this increased LAT1 affinity can translate to more efficient transport across biological barriers, a critical advantage over para-substituted phenylalanine derivatives.
- [1] Augustyn, E., Finke, K., Zur, A. A., Hansen, L., Heeren, N., Chien, H. C., ... & Colas, C. (2022). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Bioorganic & Medicinal Chemistry Letters, 2616-2621. View Source
